molecular formula C18H12ClF6NO5 B3159086 [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate CAS No. 860787-53-7

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate

Cat. No.: B3159086
CAS No.: 860787-53-7
M. Wt: 471.7 g/mol
InChI Key: UURIJVUIZIKDPA-UHFFFAOYSA-N
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Description

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate is a complex organic compound characterized by the presence of trifluoroethoxy groups and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate typically involves multiple steps. One common method starts with the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This is achieved by reacting p-dibromobenzene with sodium hydride and trifluoroethanol in the presence of a base and a copper-containing catalyst at elevated temperatures . The resulting acid is then reacted with thionyl chloride in methanol at reflux temperature to form the corresponding acid chloride . Finally, the acid chloride is coupled with 4-chlorobenzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoroethoxy groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different substituted benzoates and trifluoroethoxy derivatives.

Scientific Research Applications

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate is unique due to its specific combination of trifluoroethoxy and chlorobenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF6NO5/c19-11-3-1-10(2-4-11)16(28)31-26-15(27)13-7-12(29-8-17(20,21)22)5-6-14(13)30-9-18(23,24)25/h1-7H,8-9H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURIJVUIZIKDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF6NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177859
Record name [2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]azanyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860787-53-7
Record name [2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]azanyl 4-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860787-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]azanyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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